Cas no 329903-05-1 (2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide)

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
- 329903-05-1
- AB00710240-01
- Z19746761
- SR-01000006183-1
- SR-01000006183
- F0440-0372
- Oprea1_332948
- AKOS001021332
-
- Inchi: 1S/C13H13N3O6/c1-22-8-2-3-9(10(6-8)16(20)21)14-11(17)7-15-12(18)4-5-13(15)19/h2-3,6H,4-5,7H2,1H3,(H,14,17)
- InChI Key: DBUZBPMERNSWAY-UHFFFAOYSA-N
- SMILES: O=C1CCC(N1CC(NC1C=CC(=CC=1[N+](=O)[O-])OC)=O)=O
Computed Properties
- Exact Mass: 307.08043514g/mol
- Monoisotopic Mass: 307.08043514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 122Ų
- XLogP3: 0
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0440-0372-10μmol |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide |
329903-05-1 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0440-0372-1mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide |
329903-05-1 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0440-0372-15mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide |
329903-05-1 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F0440-0372-5μmol |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide |
329903-05-1 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0440-0372-25mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide |
329903-05-1 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0440-0372-3mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide |
329903-05-1 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0440-0372-5mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide |
329903-05-1 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F0440-0372-20μmol |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide |
329903-05-1 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0440-0372-30mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide |
329903-05-1 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F0440-0372-40mg |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide |
329903-05-1 | 90%+ | 40mg |
$140.0 | 2023-07-28 |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide Related Literature
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
Additional information on 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide
Introduction to 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide (CAS No. 329903-05-1)
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 329903-05-1, represents a fascinating example of the intersection between heterocyclic chemistry and medicinal chemistry. The molecular structure of this compound features a dioxopyrrolidine core, which is a prominent scaffold in the design of bioactive molecules, and an amide linkage connected to a 4-methoxy-2-nitrophenyl group. Such structural motifs are often explored for their potential pharmacological properties, including interactions with biological targets and biological activities.
The significance of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide lies in its potential applications in drug discovery and development. The dioxopyrrolidine moiety is known for its structural versatility and has been incorporated into various lead compounds due to its ability to engage with biological systems. For instance, derivatives of this scaffold have shown promise in modulating enzyme activity and receptor binding. The presence of the 4-methoxy-2-nitrophenyl group further enhances the compound's pharmacophoric potential by introducing electronic and steric effects that can influence its binding affinity and selectivity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide (CAS No. 329903-05-1) has been investigated as a candidate for several therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The unique combination of functional groups in its structure suggests that it may exhibit multiple modes of action, making it a valuable scaffold for further chemical optimization.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The dioxopyrrolidine core can be modified in various ways to explore different biological activities, while the amide linkage provides a versatile handle for further derivatization. This flexibility allows chemists to fine-tune the properties of the molecule, such as solubility, metabolic stability, and pharmacokinetic profiles. Such attributes are crucial for the successful development of new drugs that can meet stringent regulatory requirements.
Recent advances in computational chemistry have also contributed to the study of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These simulations have provided insights into the binding modes and affinity of the molecule, guiding experimental efforts toward more effective drug design strategies. Additionally, virtual screening approaches have been used to identify potential analogs with enhanced biological activity.
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide represents another area of interest within synthetic organic chemistry. The preparation of this compound involves multi-step reactions that showcase the ingenuity of modern synthetic methodologies. Key steps include the formation of the dioxopyrrolidine ring system followed by the introduction of the amide group and the substitution of the aromatic ring with the methoxy and nitro functionalities. These synthetic routes highlight the importance of innovative strategies in constructing complex molecules efficiently.
The pharmacological evaluation of CAS No 329903-05-1, or 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)acetamide, has revealed several promising activities in preclinical studies. For example, preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. Furthermore, its interaction with specific protein targets has been explored using biochemical assays, providing evidence for its potential therapeutic utility. These findings underscore the importance of rigorous testing to validate the biological relevance of novel compounds.
The future direction for research on this compound includes further exploration of its mechanism of action and optimization for clinical use. By understanding how it interacts with biological systems at a molecular level, researchers can develop more targeted therapies with improved outcomes for patients. Additionally, exploring new synthetic routes may lead to more cost-effective production methods, which are essential for commercializing new drugs.
In conclusion, 329903-05-1, 2-(2,5-dioxopyrrolidin-1 -y l)-N -( 4 -meth oxy - 2 -nit rophen y l )acet am ide, stands as a testament to the ongoing innovation in pharmaceutical chemistry. Its unique structure and promising biological activities make it a compelling candidate for further research and development. As our understanding of molecular interactions continues to evolve, CAS No 329903 -05 -1, will undoubtedly play a significant role in shaping future therapeutic strategies across various medical disciplines.
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